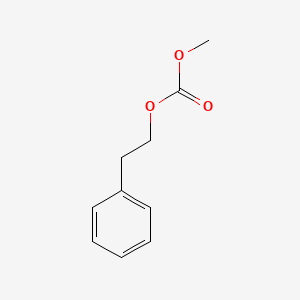
Alanine, N-piperonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-piperonyl- is a compound that combines the amino acid alanine with a piperonyl group Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism The piperonyl group is derived from piperonal, an aromatic aldehyde with a characteristic cherry-like aroma, commonly found in black pepper (Piper nigrum)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-piperonyl- typically involves the reaction of alanine with piperonal. One common method is the reductive amination of piperonal with alanine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of Alanine, N-piperonyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Alanine, N-piperonyl- can undergo various chemical reactions, including:
Oxidation: The piperonyl group can be oxidized to form piperonylic acid.
Reduction: The aldehyde group in piperonal can be reduced to form piperonyl alcohol.
Substitution: The amino group in alanine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: Various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Alanine, N-piperonyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Alanine, N-piperonyl- involves its interaction with specific molecular targets. The piperonyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The alanine moiety can participate in metabolic pathways, influencing cellular processes such as protein synthesis and energy production.
Comparación Con Compuestos Similares
Piperine: An alkaloid found in black pepper with bio-enhancing properties.
Piperonal: An aromatic aldehyde with a cherry-like aroma, used in flavor and fragrance industries.
Alanine derivatives: Various substituted alanine compounds with different functional groups.
Uniqueness: Alanine, N-piperonyl- is unique due to the combination of the amino acid alanine and the piperonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
3201-30-7 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(13)14)12-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
LMYHQSMZZIZIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)

![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)




![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)

